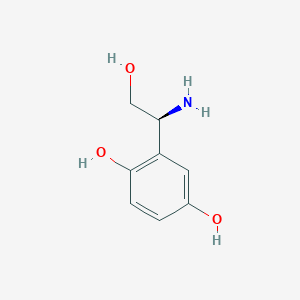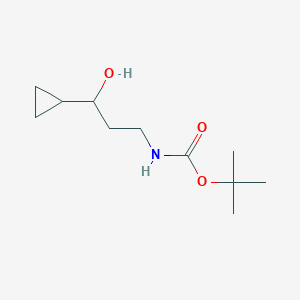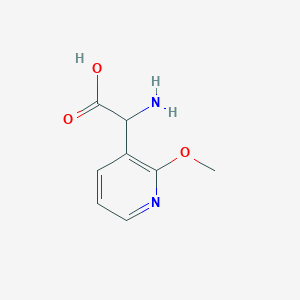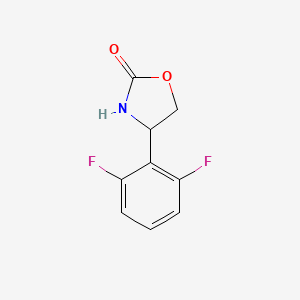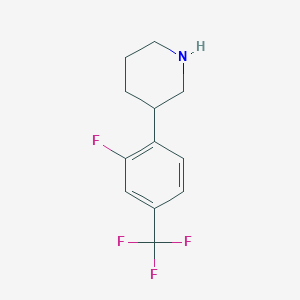
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine is an organic compound that features a piperidine ring substituted with a 2-fluoro-4-(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical properties imparted by the presence of both fluorine and trifluoromethyl groups, which are known to influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production while maintaining the desired purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.
4-[4-Fluoro-3-(trifluoromethyl)phenoxy]piperidine: Another compound with a similar structure, used in various chemical applications.
Uniqueness
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H13F4N |
|---|---|
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
3-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H13F4N/c13-11-6-9(12(14,15)16)3-4-10(11)8-2-1-5-17-7-8/h3-4,6,8,17H,1-2,5,7H2 |
InChI-Schlüssel |
DYNUJAAAKKWJAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=C(C=C(C=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)
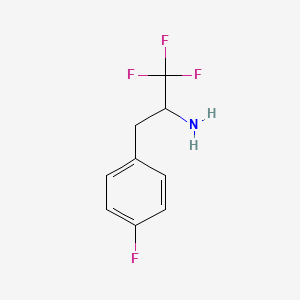
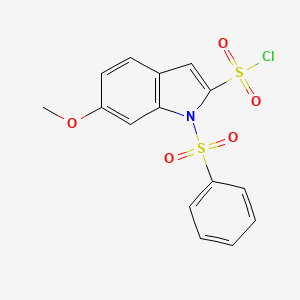
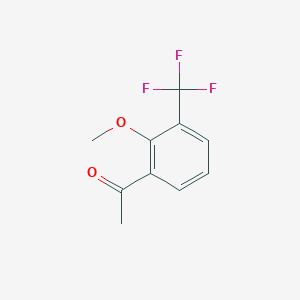
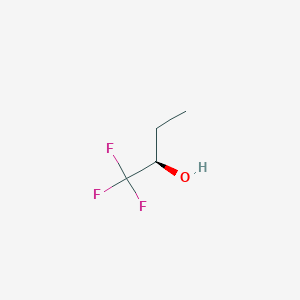


![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)

